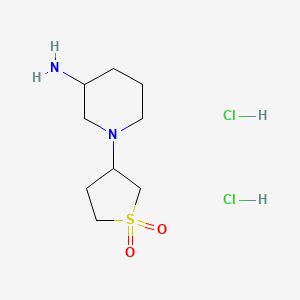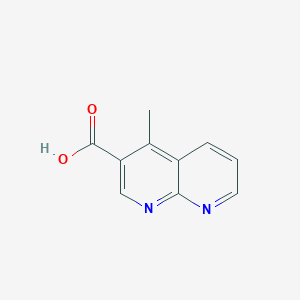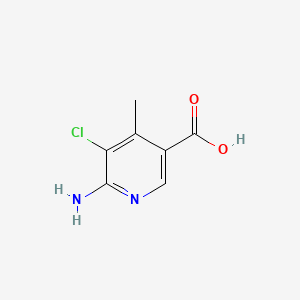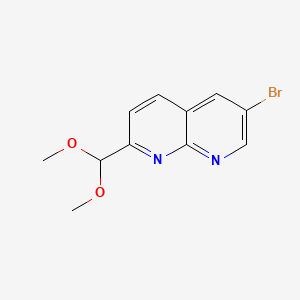
6-Bromo-2-(dimethoxymethyl)-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(dimethoxymethyl)-1,8-naphthyridine is a chemical compound belonging to the naphthyridine family This compound is characterized by the presence of a bromine atom at the 6th position and a dimethoxymethyl group at the 2nd position on the naphthyridine ring
Preparation Methods
The synthesis of 6-Bromo-2-(dimethoxymethyl)-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 2-(dimethoxymethyl)-1,8-naphthyridine using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at room temperature to ensure selective bromination at the 6th position.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
6-Bromo-2-(dimethoxymethyl)-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. For example, the reaction with an amine in the presence of a base like potassium carbonate can yield the corresponding amino derivative.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The naphthyridine ring can undergo reduction reactions to form dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
6-Bromo-2-(dimethoxymethyl)-1,8-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of enzymes or receptors involved in various diseases.
Biological Studies: Researchers use this compound to investigate its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biomolecules.
Material Science: In the field of material science, this compound is explored for its potential use in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(dimethoxymethyl)-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The bromine atom and the dimethoxymethyl group can interact with the active site of the target protein, leading to conformational changes that disrupt its function.
Molecular targets and pathways involved include enzymes like kinases, proteases, and receptors such as G-protein-coupled receptors (GPCRs). The compound’s ability to form hydrogen bonds and hydrophobic interactions with these targets is crucial for its biological activity.
Comparison with Similar Compounds
6-Bromo-2-(dimethoxymethyl)-1,8-naphthyridine can be compared with other similar compounds, such as:
6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine: This compound has a similar structure but with a furo[3,2-b]pyridine ring instead of a naphthyridine ring. It is used in proteomics research and has different biological activities.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: This compound is a key intermediate for preparing Coenzyme Q analogues and has applications in electron transfer studies and radical chemistry.
6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine: This compound has a chloromethyl group instead of a dimethoxymethyl group and is used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and dimethoxymethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-2-(dimethoxymethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-15-11(16-2)9-4-3-7-5-8(12)6-13-10(7)14-9/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMCLSUWLCFYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=NC=C(C=C2C=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

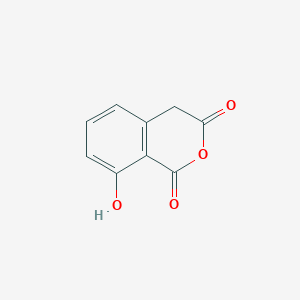
![2-[4-(Trifluoromethylsulfanyl)phenyl]piperidine;hydrochloride](/img/structure/B8183881.png)
![3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine](/img/structure/B8183894.png)
![3-bromo-7,7-difluoro-8,9-dihydro-6H-benzo[b][1,8]naphthyridine](/img/structure/B8183902.png)
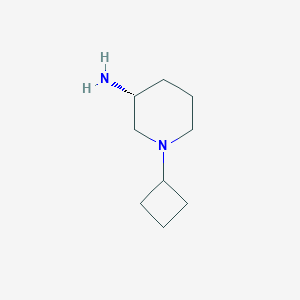
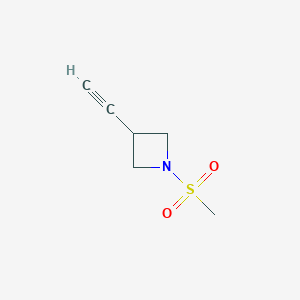
![6-ethyl-3H-thieno[2,3-d]triazin-4-one](/img/structure/B8183937.png)
![1,3,4,6,7,8-Hexahydropyrrolo[2,1-c][1,4]oxazin-8a-ylmethanol](/img/structure/B8183947.png)
![1-Methyl-2-piperidin-4-ylpyrrolo[2,3-b]pyridine;dihydrochloride](/img/structure/B8183957.png)
![1-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B8183966.png)
